

High-performance liquid chromatography (HPLC) for 2-Myristyldistearin separation

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Compound of Interest

Compound Name: 2-Myristyldistearin

Cat. No.: B1219593

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An advanced methodology for the separation and quantification of **2-Myristyldistearin** using High-Performance Liquid Chromatography (HPLC) is detailed in this application note. This protocol is designed for researchers, scientists, and professionals in drug development who require a robust and reliable method for the analysis of this specific triglyceride. The method utilizes non-aqueous reversed-phase HPLC (NARP-HPLC), a powerful technique for the separation of lipid species.

Introduction

2-Myristyldistearin is a triglyceride composed of one myristic acid and two stearic acid acyl chains esterified to a glycerol backbone. As a specific triacylglycerol, its purification and quantification are crucial in various research and development settings, including pharmaceutical formulation and lipidomics. High-Performance Liquid Chromatography (HPLC) offers a precise and efficient method for its separation from other related lipid species.

This application note provides a detailed protocol for the separation of **2-Myristyldistearin** using a C18 stationary phase with a gradient elution of organic solvents and detection via an Evaporative Light Scattering Detector (ELSD) or UV detector at low wavelength. Reversed-phase HPLC separates triglycerides based on their partition number (PN), which is a function of the total number of carbon atoms and double bonds in the fatty acyl chains.^{[1][2]} For saturated triglycerides like **2-Myristyldistearin**, separation is primarily governed by the carbon number.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of **2-Myristyldistearin**.

Materials and Reagents

- **2-Myristyldistearin** standard (purity $\geq 99\%$)
- Acetonitrile (HPLC grade)
- Isopropanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Hexane (HPLC grade)
- Water (deionized or HPLC grade)

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Binary or quaternary gradient pump
 - Autosampler
 - Column oven
 - Evaporative Light Scattering Detector (ELSD) or UV/Vis Detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm PTFE)

Standard and Sample Preparation

- **Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **2-Myristyldistearin** standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of dichloromethane and isopropanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the same solvent mixture to achieve concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
- **Sample Preparation:** Dissolve the sample containing **2-Myristyldistearin** in the 1:1 (v/v) dichloromethane/isopropanol mixture to an estimated concentration within the range of the working standards.
- **Filtration:** Filter all solutions through a 0.22 µm PTFE syringe filter before injection into the HPLC system.

HPLC Method

The separation is achieved using a non-aqueous reversed-phase method.[3][4][5]

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	C18 Reversed-Phase, 250 mm x 4.6 mm, 5 μ m
Mobile Phase A	Acetonitrile
Mobile Phase B	Isopropanol
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	20 μ L
Detector	ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or UV at 205 nm

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions.

Table 2: Calibration Data for **2-Myristyldistearin**

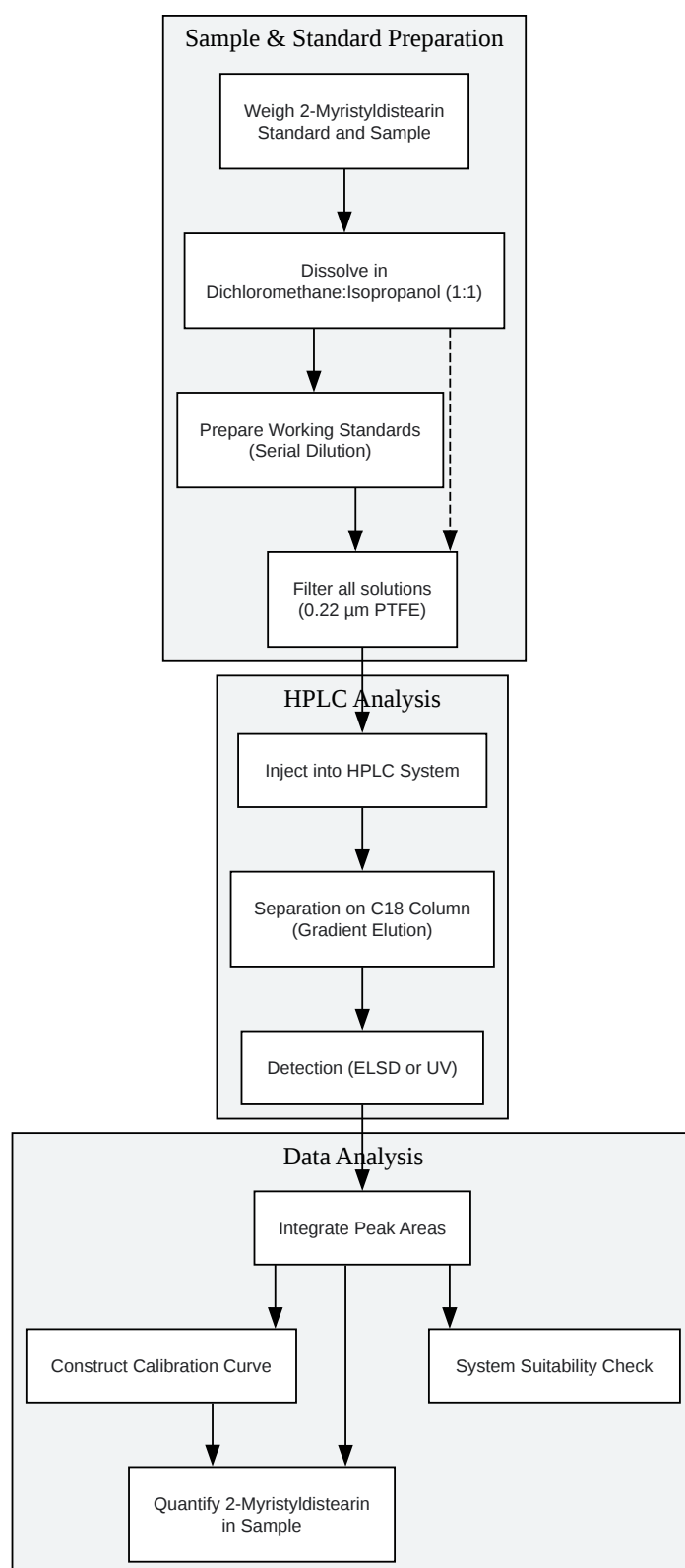
Concentration (mg/mL)	Peak Area (Arbitrary Units)
0.05	[Insert experimental data]
0.10	[Insert experimental data]
0.20	[Insert experimental data]
0.30	[Insert experimental data]
0.40	[Insert experimental data]
0.50	[Insert experimental data]

Table 3: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	[Insert experimental data]
Theoretical Plates	≥ 2000	[Insert experimental data]
Repeatability (%RSD)	$\leq 2.0\%$	[Insert experimental data]

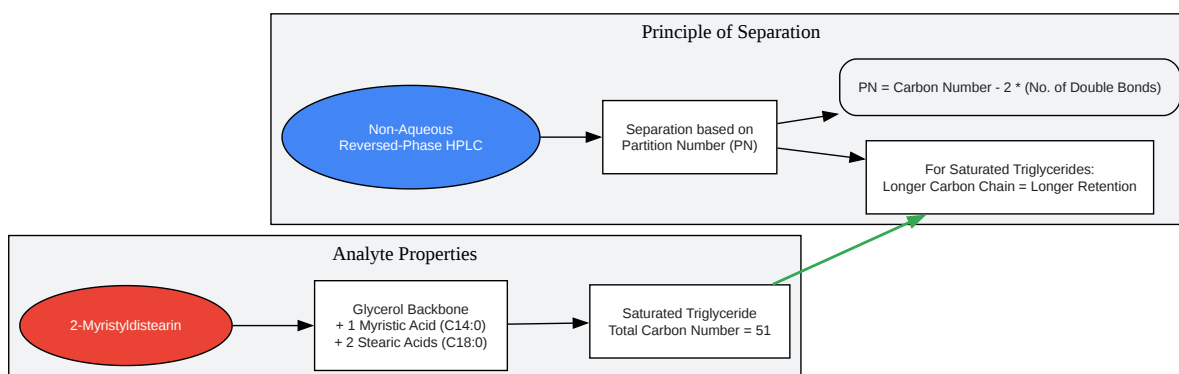
Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the HPLC analysis of **2-Myristyldistearin**.



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Caption: Experimental workflow for HPLC analysis of **2-Myristyldistearin**.



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Caption: Logical relationship of separation principle and analyte properties.

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